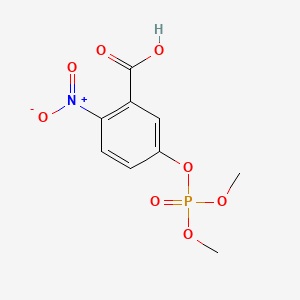

Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro-

Description

Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro-, is a benzoic acid derivative featuring a nitro (-NO₂) group at the ortho (2nd) position and a dimethoxyphosphinyloxy (-OP(O)(OCH₃)₂) group at the para (5th) position. This substitution pattern imparts distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological activity. Benzoic acid derivatives are widely utilized in pharmaceuticals, agrochemicals, and preservatives due to their structural versatility . For instance, derivatives like aspirin (acetylsalicylic acid) and triflusal demonstrate anti-inflammatory and antithrombotic applications, while chloramben and dicamba serve as herbicides .

Properties

CAS No. |

54812-32-7 |

|---|---|

Molecular Formula |

C9H10NO8P |

Molecular Weight |

291.15 g/mol |

IUPAC Name |

5-dimethoxyphosphoryloxy-2-nitrobenzoic acid |

InChI |

InChI=1S/C9H10NO8P/c1-16-19(15,17-2)18-6-3-4-8(10(13)14)7(5-6)9(11)12/h3-5H,1-2H3,(H,11,12) |

InChI Key |

IWXBJJJCQFKPRI-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)OC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and phosphorylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas, palladium on carbon). The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of phosphinyl-substituted benzoic acid derivatives .

Scientific Research Applications

Medicinal Chemistry

Benzoic acid derivatives are widely studied for their pharmacological properties. The specific compound under consideration has shown promise in the following areas:

- Antimicrobial Activity : Research indicates that benzoic acid derivatives can exhibit antimicrobial properties, which may be beneficial in developing new antibiotics or preservatives in food and pharmaceuticals .

- Anti-inflammatory Effects : Some studies suggest that compounds similar to benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- may demonstrate anti-inflammatory effects, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Agricultural Applications

The compound's phosphinyl group suggests potential use as a pesticide or herbicide. Phosphonates are known for their role in plant protection and growth regulation.

- Herbicide Development : The compound could serve as an intermediate in synthesizing herbicides that target specific plant pathways without affecting non-target species, potentially leading to more environmentally friendly agricultural practices .

Materials Science

In materials science, benzoic acid derivatives are explored for their roles in polymer chemistry.

- Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties, thereby improving the performance of plastics and other materials .

Case Study 1: Antimicrobial Properties

A study conducted on various benzoic acid derivatives demonstrated that compounds with phosphinyl groups exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The results indicated a correlation between the presence of the phosphinyl group and enhanced efficacy, suggesting further exploration into structure-activity relationships could yield potent antimicrobial agents.

Case Study 2: Herbicide Development

In agricultural trials, a derivative of benzoic acid was tested for its effectiveness against common weeds in corn fields. The results showed that it significantly reduced weed biomass while maintaining crop yield, indicating its potential as a selective herbicide. This aligns with the ongoing research into safer agrochemicals that minimize environmental impact while maximizing agricultural productivity .

Mechanism of Action

The mechanism of action of Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethoxyphosphinyl group may also play a role in modulating the compound’s activity by influencing its chemical reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s nitro group is strongly electron-withdrawing, increasing the acidity of the benzoic acid moiety compared to unsubstituted derivatives. Key comparisons with structurally related compounds include:

4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid (CAS 223127-47-7)

- Substituents : A trifluoromethylpyridyl group at the para position.

- Molecular Weight : 267.20 g/mol .

- Applications : Used in agrochemicals due to its trifluoromethyl group, which enhances lipophilicity and target binding .

Protocatechuic Acid (3,4-Dihydroxybenzoic Acid)

- Substituents : Two hydroxyl groups at the 3rd and 4th positions.

- Molecular Weight : 154.12 g/mol.

- Antioxidant Activity: Exhibits high antioxidant activity due to resonance stabilization of phenolic radicals, a feature absent in the target compound .

5-Amino-2-[(methylsulfonyl)oxy]benzoic Acid Hydrochloride (CAS 94088-81-0)

- Substituents: Amino and methylsulfonyloxy groups.

- Toxicity : Classified under GHS hazard category III, indicating moderate toxicity .

Toxicity Predictions

A QSTR model for benzoic acid derivatives, based on molecular connectivity indices (0JA, 1JA, and JB), predicts oral LD₅₀ in mice . Elevated JB values correlate with increased toxicity, implying a higher predicted LD₅₀ (lower acute toxicity) due to the phosphinyloxy group’s steric effects .

Functional Comparisons

- Antioxidant Activity : Cinnamic acid derivatives (e.g., ferulic acid) outperform benzoic acid analogs due to conjugated double bonds stabilizing free radicals. The target compound lacks hydroxyl groups, rendering it ineffective as an antioxidant .

- Agrochemical Potential: The trifluoromethylpyridyl derivative (CAS 223127-47-7) shares functional similarities with the target compound, as both possess electron-withdrawing groups that enhance pesticidal activity .

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Research Findings and Predictive Models

The QSTR model developed by [International Journal of Molecular Sciences, 2010] identifies 0JA, 1JA, and JB as critical parameters for predicting oral toxicity in benzoic acid derivatives . For the target compound:

- 1JA (First-order connectivity index) : Influences electronic interactions with biological targets.

- JB (Cross-factor) : A product of 0JA and 1JA, JB is a key determinant of acute toxicity.

While exact values for the target compound are unavailable, its phosphinyloxy group likely elevates 0JA and JB compared to hydroxylated analogs, suggesting moderate toxicity. This aligns with trends observed in methylsulfonyloxy derivatives (e.g., CAS 94088-81-0), where bulky substituents reduce acute lethality .

Biological Activity

Benzoic acid derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro- , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a benzoic acid backbone with a nitro group and a dimethoxyphosphinyl moiety. This unique combination may contribute to its biological activity, particularly in modulation of enzymatic pathways and cellular processes.

1. Proteostasis Modulation

Recent studies indicate that benzoic acid derivatives can enhance the activity of the proteostasis network, particularly the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). For instance, compounds derived from Bjerkandera adusta were shown to significantly activate cathepsins B and L, which play crucial roles in protein degradation and cellular homeostasis .

| Compound | Activity | Reference |

|---|---|---|

| 5-((dimethoxyphosphinyl)oxy)-2-nitro- | Potential modulator of UPP and ALP | |

| 3-chloro-4-methoxybenzoic acid | Highest activation of cathepsins B and L |

2. Antimicrobial Properties

Benzoic acid derivatives have demonstrated antimicrobial activities against various pathogens. The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Research has shown that certain benzoic acid derivatives exhibit significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

3. Antioxidant Activity

Studies have highlighted the antioxidant potential of benzoic acid derivatives, including those with nitro groups. Antioxidants are critical in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is often measured through various assays that evaluate the compound's ability to scavenge free radicals .

Case Study 1: Antioxidant Evaluation

A study synthesized a new derivative of benzoic acid and evaluated its antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the synthesized compound exhibited significant scavenging activity compared to standard antioxidants .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of benzoic acid derivatives on cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The findings showed low cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for potential therapeutic applications .

The mechanisms underlying the biological activity of benzoic acid derivatives often involve:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into microbial membranes.

- Free Radical Scavenging : Nitro groups in these compounds can facilitate electron transfer processes that neutralize free radicals.

Q & A

Q. What synthetic methodologies are recommended for synthesizing benzoic acid, 5-((dimethoxyphosphinyl)oxy)-2-nitro-?

The compound’s synthesis likely involves sequential functionalization of the benzoic acid scaffold. A plausible route includes:

- Nitration : Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

- Phosphorylation : React the 5-hydroxy intermediate with dimethyl chlorophosphate (ClPO(OCH₃)₂) in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via HPLC (see Question 2).

Q. How can reverse-phase HPLC be optimized for analyzing this compound?

A validated method for structurally similar nitro-aromatic phosphonates (e.g., lactofen derivatives) recommends:

- Column : C18 reverse-phase (e.g., Newcrom R1, 150 × 4.6 mm, 5 µm) .

- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% phosphoric acid for UV detection (λ = 254 nm). Adjust to 60:40 for better resolution of polar impurities.

- MS Compatibility : Replace phosphoric acid with 0.1% formic acid to avoid ion suppression .

- Flow Rate : 1.0 mL/min; retention time typically 8–12 minutes. Validate with spiked samples to confirm recovery >95%.

Q. What safety protocols are critical during handling?

While no specific SDS exists for this compound, analogous nitro-phosphorylated benzoic acids (e.g., lactofen) require:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dimethyl chlorophosphate).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies under varying pH conditions?

Conflicting degradation profiles (e.g., rapid hydrolysis in acidic vs. basic media) require:

- Controlled Experiments : Conduct stability trials at pH 3, 7, and 10 (buffered solutions, 25°C) with LC-MS monitoring.

- Degradant Identification : Use high-resolution MS/MS to characterize hydrolysis products (e.g., free phosphonic acid or nitroso derivatives) .

- Kinetic Modeling : Apply pseudo-first-order kinetics to quantify half-lives. For example, lactofen analogs degrade 10× faster at pH >9 due to ester cleavage .

Q. What mechanistic insights exist for its interaction with acetylcholinesterase (AChE)?

Although direct evidence is limited, structurally related organophosphates inhibit AChE via phosphorylation of the serine hydroxyl group. Methodological approaches include:

- Enzyme Assays : Use Ellman’s method (DTNB reagent) to measure AChE activity inhibition. Pre-incubate the compound with AChE (from electric eel) at 37°C, pH 8.0 .

- Molecular Docking : Compare binding affinity with crystal structures of AChE-phosphonate complexes (e.g., PDB ID 1VXO). The nitro group may sterically hinder active-site access .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced herbicidal activity?

SAR studies on lactofen (a herbicidal analog) suggest:

- Nitro Position : 2-Nitro groups enhance redox-mediated activation in planta.

- Phosphinyl Substituents : Dimethoxy groups improve lipid solubility, increasing membrane permeability .

- Testing Framework : Screen derivatives in Arabidopsis models for chlorosis inhibition. Correlate logP values (HPLC-derived) with phytotoxicity .

Q. What environmental fate studies are recommended to assess soil persistence?

Advanced protocols include:

- Microcosm Experiments : Incubate [¹⁴C]-labeled compound in loam soil (25°C, 60% moisture) for 90 days. Extract metabolites via accelerated solvent extraction (ASE) and quantify by scintillation counting .

- QSAR Modeling : Predict half-life using EPI Suite™, incorporating logKow (2.8–3.5) and soil sorption coefficients (Koc = 450–600 mL/g) from analog data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.